molecular formula C19H23ClN2 B1683668 Triprolidine hydrochloride monohydrate CAS No. 6138-79-0

Triprolidine hydrochloride monohydrate

Cat. No.: B1683668
CAS No.: 6138-79-0
M. Wt: 314.9 g/mol
InChI Key: WYUYEJNGHIOFOC-NWBUNABESA-N
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Description

Triprolidine hydrochloride monohydrate is an odorless white crystalline powder. Bitter taste. (NTP, 1992)
Triprolidine hydrochloride (anh.) is a hydrochloride resulting from the formal reaction of equimolar amounts of triprolidine and hydrogen chloride. Its monohydrate is used for the symptomatic relief of uticaria, rhinitis, and various pruritic skin disorders. It has a role as a H1-receptor antagonist. It contains a triprolidine(1+).
Histamine H1 antagonist used in allergic rhinitis;  ASTHMA;  and URTICARIA. It is a component of COUGH and COLD medicines. It may cause drowsiness.
See also: Triprolidine (has active moiety) ... View More ...

Mechanism of Action

Target of Action

Triprolidine hydrochloride monohydrate primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. When histamine binds to the H1 receptor, it triggers symptoms such as sneezing, itching, and runny nose, which are commonly associated with allergies .

Mode of Action

Triprolidine acts as an antagonist at the histamine H1 receptor . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . By binding to these receptors, triprolidine blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by triprolidine is the histamine signaling pathway . By blocking the H1 receptor, triprolidine inhibits the effects of histamine, a key mediator of allergic reactions. This results in a decrease in symptoms such as sneezing, itching, and runny nose .

Pharmacokinetics

Triprolidine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of triprolidine is approximately 2.1 ± 0.8 hours . The time to peak concentration in the body is around 1.7 ± 0.5 hours . Only about 1% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of triprolidine’s action primarily involve the suppression of histamine-induced reactions . By blocking the H1 receptor, triprolidine prevents histamine from exerting its effects, thereby alleviating symptoms of allergies such as sneezing, itching, and runny nose .

Action Environment

For instance, the presence of certain foods or drugs can affect the absorption, distribution, metabolism, and excretion of a drug, potentially impacting its efficacy and stability . .

Properties

IUPAC Name

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYEJNGHIOFOC-NWBUNABESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-12-4 (Parent)
Record name Triprolidine hydrochloride anhydrous
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DSSTOX Substance ID

DTXSID10872513
Record name Triprolidine hydrochloride
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Molecular Weight

314.9 g/mol
Source PubChem
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Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

550-70-9, 6138-79-0
Record name Triprolidine hydrochloride
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Record name Triprolidine hydrochloride anhydrous
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Record name Triprolidine hydrochloride
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Record name Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1)
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Record name Triprolidine hydrochloride
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Record name Triprolidine hydrochloride
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Record name triprolidine hydrochloride
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Record name TRIPROLIDINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Triprolidine Hydrochloride Monohydrate, and how does it exert its antihistaminic effect?

A1: this compound acts as a histamine H1-receptor antagonist. [] It competitively binds to these receptors, preventing histamine from binding and triggering allergic reactions. While its exact downstream effects are complex and not fully elucidated, this blockade helps alleviate symptoms like itching, sneezing, and runny nose associated with allergies.

Q2: Can you describe the structural features of this compound?

A2: this compound is a crystalline compound. [] Its crystal structure reveals key features: * The 2-pyridyl ring and the p-tolyl system have specific dihedral angles concerning the double bond.* A protonated tertiary nitrogen atom forms a hydrogen bond with a chloride ion.* Two chloride ions are interconnected through hydrogen bonds with two water molecules, creating a distorted square planar arrangement. * The pyridyl ring participates in π orbital overlap with another pyridyl ring and forms a hydrogen bond with the nitrogen function. These structural insights provide a basis for understanding its interactions within biological systems.

Q3: How is this compound formulated for controlled drug release, and what advantages do these formulations offer?

A3: Researchers have successfully incorporated this compound into Interpenetrating Polymer Network (IPN) microspheres using acrylamide-grafted Carboxymethylcellulose and Sodium alginate. [] This formulation, prepared via a water-in-oil emulsion method and crosslinked with glutaraldehyde, allows for the controlled release of the drug over an extended period, as demonstrated by release studies showing sustained drug release up to 12 hours. [] This controlled release characteristic is advantageous as it could potentially lead to prolonged therapeutic effects and improved patient compliance by reducing dosing frequency.

Q4: Are there any known microbial metabolic pathways for this compound?

A4: Yes, studies have shown that the fungus Cunninghamella elegans can metabolize this compound. [] This fungus primarily converts the drug into hydroxymethyl triprolidine, a known mammalian metabolite, through a process involving a mono-oxygenase enzyme and molecular oxygen. Interestingly, further oxidation to the carboxylic acid derivative (another mammalian metabolite) was not observed in this fungal model.

Q5: What analytical techniques are employed to study and quantify this compound?

A5: Various analytical techniques have been used to investigate this compound. These include:* High-performance liquid chromatography (HPLC): Used for isolating and quantifying the drug and its metabolites in biological samples. []* Gas chromatography with nitrogen-phosphorus detection (GC-NPD): This technique provides sensitive detection and quantification of the drug, particularly in complex matrices like animal feed, urine, and wastewater. []* Differential scanning calorimetry (DSC): Used to characterize the thermal properties and confirm the molecular-level distribution of this compound within polymeric matrices for drug delivery. []* Scanning electron microscopy (SEM): Employed to visualize the morphology and size of drug-loaded microspheres, confirming the formation of spherical particles. []* Laser particle size analyzer: Used to determine the particle size and size distribution of the microspheres, crucial parameters for controlled drug release formulations. [] Researchers leverage these diverse methods to ensure the quality, efficacy, and safety of this compound formulations.

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